ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate
Description
This compound features a benzo[c]chromen core with a 2-chloro substituent, a 6-oxo group, and an ethyl propanoate ester linked via an ether oxygen at position 3. Its molecular formula is C₁₇H₁₇ClO₅, with a molecular weight of approximately 337.77 g/mol (calculated).
Properties
IUPAC Name |
ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO5/c1-3-22-17(20)10(2)23-16-9-15-13(8-14(16)19)11-6-4-5-7-12(11)18(21)24-15/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADNJAGBPTVTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate is a synthetic compound with potential biological activity that has garnered interest in various fields, particularly in medicinal chemistry. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H21ClO5
- Molecular Weight : 412.87 g/mol
- IUPAC Name : this compound
The compound features a benzo[c]chromene core structure that is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Case Study : A study demonstrated that related compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against colon carcinoma HCT-15 cells, suggesting potent antiproliferative activity .
Antiviral Activity
Some derivatives of benzo[c]chromene compounds have been investigated for their antiviral properties:
- Anti-HIV Activity : In vitro studies have shown that certain analogs possess anti-HIV activity by inhibiting viral replication in human T lymphocytes .
- Mechanism : The antiviral mechanism may involve the inhibition of viral enzymes or interference with viral entry into host cells.
Antioxidant Properties
The antioxidant capacity of this compound has also been explored:
- Free Radical Scavenging : Studies indicate that the compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.
- Health Implications : This property suggests potential applications in preventing diseases associated with oxidative damage.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances cytotoxicity against cancer cells |
| Benzo[c]chromene Core | Essential for antitumor and antioxidant activities |
| Ethoxy Group | Influences solubility and bioavailability |
Comparison with Similar Compounds
Research Implications
- Chloro Substituent : Enhances electrophilicity and may improve interactions with hydrophobic pockets in enzymes or receptors .
- Ester Chain Length : Ethyl esters balance lipophilicity and metabolic stability compared to methyl (faster hydrolysis) or acetamide (slower degradation) .
- Safety Considerations : Ethyl and methyl esters require careful handling due to flammability (P210) and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
